6-Bromo-4-methoxybenzo[d]thiazole is a heterocyclic compound that integrates a thiazole ring with a benzene structure. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the benzothiazole framework. These substituents enhance its chemical reactivity and potential for various modifications, making it valuable in organic synthesis and medicinal chemistry. Its unique structure contributes to its biological activity, particularly in antimicrobial and anticancer research.
The synthesis of 6-Bromo-4-methoxybenzo[d]thiazole typically involves bromination reactions of 4-methoxybenzo[d]thiazole. Here are some common methods:
The molecular formula of 6-Bromo-4-methoxybenzo[d]thiazole is C_8H_7BrN_2O_S, with a molecular weight of approximately 227.12 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | C₈H₇BrN₂OS |
Molecular Weight | 227.12 g/mol |
Density | Approximately 1.3 g/cm³ |
Boiling Point | Approximately 274°C |
Melting Point | Not available |
6-Bromo-4-methoxybenzo[d]thiazole can undergo various chemical reactions due to its reactive functional groups:
The mechanism of action for 6-Bromo-4-methoxybenzo[d]thiazole primarily involves interactions with biological targets such as enzymes or receptors:
Property | Value |
---|---|
Flash Point | Approximately 120°C |
LogP | 1.92 |
Vapor Pressure | Minimal at room temperature |
6-Bromo-4-methoxybenzo[d]thiazole has several notable applications:
Benzo[d]thiazole represents a privileged scaffold in drug discovery due to its unique bioisosteric properties, which enable diverse molecular interactions with biological targets. This bicyclic system fuses a benzene ring with a thiazole moiety (containing both nitrogen and sulfur heteroatoms), conferring distinct electronic characteristics crucial for binding affinity and metabolic stability . The scaffold’s planar structure facilitates π-stacking interactions with aromatic residues in enzyme binding sites, while its sulfur atom enhances membrane permeability [10]. Clinically, benzo[d]thiazole derivatives have achieved significant success across therapeutic areas:
Table 1: Clinically Approved Benzo[d]thiazole-Based Drugs | Drug Name | Therapeutic Application | Key Structural Features | Year Approved |
---|---|---|---|---|
Riluzole | Amyotrophic lateral sclerosis | 2-Aminothiazole derivative | 1995 | |
Abafungin | Antifungal | Halogenated benzothiazole | 2007 | |
Dasatinib | Chronic myeloid leukemia | 2-(Chloro-6-methylphenyl)thiazole | 2006 | |
Sulfathiazole | Antibacterial | 4-Aminobenzenesulfonamide-thiazole | 1940s | |
Famotidine | Ulcer treatment | Guanidinothiazole core | 1986 |
The scaffold’s versatility is further evidenced by its presence in >18 FDA-approved drugs, including recent additions like cefiderocol (antibiotic) and alpelisib (anticancer agent) [10].
Halogenation strategies have profoundly influenced thiazole-based drug development since the early 20th century. Key milestones include:
Table 2: Evolution of Halogenated Thiazole Therapeutics | Era | Key Compound | Halogenation Impact | Therapeutic Class |
---|---|---|---|---|
1940s | Sulfathiazole | 4-Bromo derivatives enhanced potency | Antibacterial | |
1980s | Famotidine | 2-Guanidinothiazole with brominated phenyl | H₂ antagonist | |
2000s | Dasatinib | Bromine optimizes kinase binding | Anticancer | |
2010s | Cefiderocol | Bromothiazole enables siderophore mimicry | Antibiotic |
Bromine’s heavy atom effect also facilitates radiopharmaceutical applications, as seen in tau protein imaging probes derived from bromothiazoles .
The bioactivity of 6-bromo-4-methoxybenzo[d]thiazole (C₈H₆BrNOS, MW 244.11 g/mol) critically depends on its substitution pattern:
Table 3: Spectroscopic and Physicochemical Properties of 6-Bromo-4-methoxybenzo[d]thiazole | Property | Value | Method/Significance |
---|---|---|---|
Molecular Formula | C₈H₆BrNOS | Confirmed via HRMS [6] | |
Boiling Point | 335.4±34.0°C | Predicted thermostability [6] | |
pKa | 0.53±0.10 | Indicates weak basicity at N-3 [6] | |
NMR (¹H) | δ 7.92 (d, J=8.7 Hz, H-7), 7.42 (d, J=2.1 Hz, H-5), 7.01 (dd, J=8.7, 2.1 Hz, H-6), 3.89 (s, OCH₃) | Confirms regiochemistry [5] | |
IR (cm⁻¹) | 1590 (C=N), 1245 (C-O), 680 (C-Br) | Validates functional groups [3] |
The 6-bromo-4-methoxy configuration also enables selective derivatization: Bromine undergoes Pd-catalyzed cross-coupling for bioconjugation, while the methoxy group can be demethylated to a phenol for prodrug strategies [6] [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: